Enoxolone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Immunomodulatory Effects

Enoxolone possesses anti-inflammatory properties that are being investigated in scientific research. Studies suggest it may suppress the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) []. Additionally, Enoxolone may modulate the immune system by regulating the activity of immune cells and cytokine production [].

These properties are being explored for their potential benefits in various inflammatory conditions, including:

- Skin diseases: Enoxolone's anti-inflammatory effects are being investigated for treating eczema, psoriasis, and atopic dermatitis.

- Liver diseases: Research suggests Enoxolone may be beneficial in chronic hepatitis due to its anti-inflammatory and antiviral properties.

- Autoimmune diseases: Studies are exploring the potential of Enoxolone in modulating the immune response in autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.

Antiviral Properties

Enoxolone has been shown to exhibit antiviral activity against various viruses in laboratory studies []. The exact mechanisms of this antiviral effect are still under investigation, but it may involve inhibiting viral replication or entry into host cells.

Research is ongoing to explore the potential application of Enoxolone against:

- Hepatitis viruses: Studies suggest Enoxolone may have antiviral activity against hepatitis B and C viruses.

- Herpesviruses: Enoxolone's antiviral properties are being investigated for treating herpes simplex virus (HSV) infections.

Other Potential Applications

Enoxolone is being investigated for its potential benefits in various other conditions, including:

- Gastric ulcers: Studies suggest Enoxolone may promote healing and protect the gastric mucosa.

- Cancer: Research is exploring the potential anti-tumor effects of Enoxolone in some cancer types.

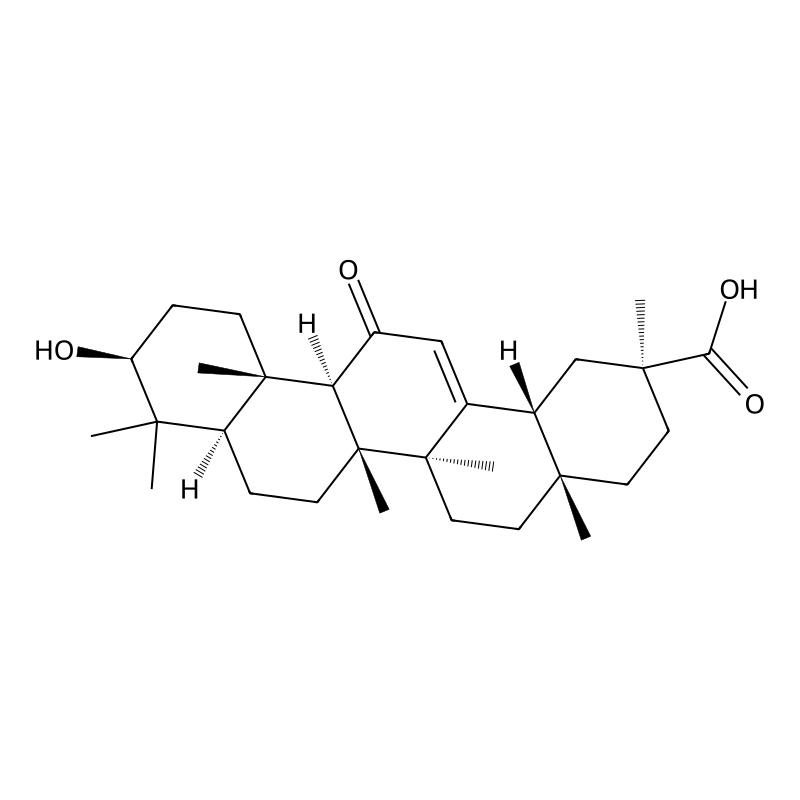

Enoxolone, also known as glycyrrhetic acid, is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizic acid, which is extracted from the root of the liquorice plant (Glycyrrhiza glabra). Its chemical formula is and it has a molecular weight of approximately 470.7 g/mol. Enoxolone exhibits a sweet taste and is often used as a flavoring agent to mask the bitterness of certain medications. It has been noted for its potential anti-inflammatory properties and its role in modulating various biological processes in the body .

The mechanism of action of enoxolone is still being elucidated, but it appears to have multiple effects. It exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators like cytokines []. Additionally, it may have antiviral activity by interfering with the viral replication cycle []. Enoxolone's ability to soothe irritated skin is thought to be due to its anti-inflammatory and membrane-stabilizing effects [].

- Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide can oxidize enoxolone to form various derivatives, enhancing its therapeutic properties.

- Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are utilized to modify the compound, potentially altering its biological activity.

- Substitution: Enoxolone can participate in substitution reactions with alkyl halides and acyl chlorides under acidic or basic conditions, leading to the formation of new derivatives that may exhibit different pharmacological effects .

These reactions are essential for developing derivatives that could have improved efficacy or reduced side effects.

Enoxolone has demonstrated a variety of biological activities:

- Anti-inflammatory Effects: It inhibits enzymes involved in the metabolism of prostaglandins, such as 15-hydroxyprostaglandin dehydrogenase, thereby modulating inflammatory responses.

- Gastroprotective Properties: Enoxolone influences gastric secretion and enhances mucous secretion in the intestines, contributing to its protective effects on the gastrointestinal tract .

- Mineralocorticoid Activity: It has been studied for its potential role in conditions like Apparent Mineralocorticoid Excess (AME), where it affects electrolyte balance by inhibiting 11β-hydroxysteroid dehydrogenase type 2, leading to increased sodium retention .

The synthesis of enoxolone can be achieved through several methods, typically starting from beta-sitosterol. The synthesis pathway involves multiple steps including:

- Oxidation: Beta-sitosterol is oxidized using sodium periodate in methanol to yield 3β-hydroxy-5α,6α-epoxycholest-7-ene-6-one.

- Isomerization: This product is then isomerized using sodium metaperiodate in acetic acid to form 3β-hydroxy-11-oxoolean-12-en-30-oic acid.

- Reduction: Sodium borohydride reduces the compound to 3β-hydroxy-11-oxoolean-12-en-30-ol.

- Cyclization: The final cyclization step occurs with sulfuric acid in methanol, yielding enoxolone .

This multi-step synthesis highlights the complexity involved in producing enoxolone.

Enoxolone is utilized in various applications:

- Pharmaceuticals: It is used topically for treating allergic or infectious skin inflammation and orally for its aldosterone-like effects in managing electrolyte levels .

- Flavoring Agent: Due to its sweet taste, it is commonly used in food products to mask bitterness .

- Research: Enoxolone is investigated for its potential therapeutic roles in conditions such as hypertension and metabolic disorders due to its mineralocorticoid activity .

Studies on enoxolone have shown that it interacts with several biological pathways:

- Enzyme Inhibition: It inhibits enzymes like 11β-hydroxysteroid dehydrogenase type 2, which plays a crucial role in cortisol metabolism and mineralocorticoid receptor activation .

- Cellular Effects: Enoxolone modulates cellular functions by influencing prostaglandin levels, affecting processes such as inflammation and gastric secretion .

These interactions underscore its potential as a therapeutic agent but also highlight the need for careful consideration of its effects on various biological systems.

Similar Compounds

Several compounds share structural or functional similarities with enoxolone. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Glycyrrhizic Acid | C42H62O16 | Precursor to enoxolone; exhibits similar properties. |

| Glycyrrhetinic Acid | C30H46O4 | Closely related; shares anti-inflammatory properties. |

| Oleanolic Acid | C30H48O3 | Another triterpenoid with hepatoprotective effects. |

| Ursolic Acid | C30H48O3 | Known for anti-inflammatory and anticancer activities. |

| Betulinic Acid | C30H48O3 | Exhibits antiviral properties; structurally similar. |

Enoxolone's uniqueness lies in its specific interactions with mineralocorticoid receptors and its dual role as both an anti-inflammatory agent and a flavoring compound.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 21 of 67 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 46 of 67 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

ATC Code

D03 - Preparations for treatment of wounds and ulcers

D03A - Cicatrizants

D03AX - Other cicatrizants

D03AX10 - Enoxolone

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.1.1.-]

HSD11B1 [HSA:3290] [KO:K15680]

Pictograms

Irritant

Other CAS

1449-05-4

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Yang J, Xi K, Gui Y, Wang Y, Zhang F, Ma C, Hong H, Liu X, Meng N, Zhang X. [The effect of 18β-sodium glycyrrhetinic acid on the nasal mucosa epithelial cilia in rat models of allergic rhinitis]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2015 Dec;29(23):2060-4. Chinese. PubMed PMID: 27101679.

3: Ma Y, Xie D, Wang ZH, Dai JG, An XQ, Gu ZY. [Microbial transformation of glycyrrhetinic acid by Cunninghamella blakesleeana]. Zhongguo Zhong Yao Za Zhi. 2015 Nov;40(21):4212-7. Chinese. PubMed PMID: 27071259.

4: Luo J, Liu M, Wu X, Dou Y, Xia Y, Dai Y, Wei Z. DGAEE, a newly synthesized derivative of glycyrrhetinic acid, potently attenuates mouse septic shock via its main metabolite DGA in an IL-10-dependent manner. Int Immunopharmacol. 2015 Dec;29(2):583-90. doi: 10.1016/j.intimp.2015.09.025. Epub 2015 Oct 9. PubMed PMID: 26456500.

5: Lekar AV, Borisenko SN, Vetrova EV, Filonova OV, Maksimenko EV, Borisenko NI, Minkin VI. Study of an Acid-Free Technique for the Preparation of Glycyrrhetinic Acid from Ammonium Glycyrrhizinate in Subcritical Water. Nat Prod Commun. 2015 Nov;10(11):1801-3. PubMed PMID: 26749800.

6: Zhang L, Zhou JP, Yao J. Improved anti-tumor activity and safety profile of a paclitaxel-loaded glycyrrhetinic acid-graft-hyaluronic acid conjugate as a synergistically targeted drug delivery system. Chin J Nat Med. 2015 Dec;13(12):915-24. doi: 10.1016/S1875-5364(15)30097-2. PubMed PMID: 26721710.

7: Huang LR, Hao XJ, Li QJ, Wang DP, Zhang JX, Luo H, Yang XS. 18β-Glycyrrhetinic Acid Derivatives Possessing a Trihydroxylated A Ring Are Potent Gram-Positive Antibacterial Agents. J Nat Prod. 2016 Apr 22;79(4):721-31. doi: 10.1021/acs.jnatprod.5b00641. Epub 2016 Feb 29. PubMed PMID: 26928299.

8: Wang H, Zhang G, Sui H, Liu Y, Park K, Wang W. Comparative studies on the properties of glycyrrhetinic acid-loaded PLGA microparticles prepared by emulsion and template methods. Int J Pharm. 2015 Dec 30;496(2):723-31. doi: 10.1016/j.ijpharm.2015.11.018. Epub 2015 Nov 12. PubMed PMID: 26581771.

9: Lv QL, Wang GH, Chen SH, Hu L, Zhang X, Ying G, Qin CZ, Zhou HH. In Vitro and in Vivo Inhibitory Effects of Glycyrrhetinic Acid in Mice and Human Cytochrome P450 3A4. Int J Environ Res Public Health. 2015 Dec 25;13(1):84. doi: 10.3390/ijerph13010084. PubMed PMID: 26712778; PubMed Central PMCID: PMC4730475.

10: Zhang J, Zhang M, Ji J, Fang X, Pan X, Wang Y, Wu C, Chen M. Glycyrrhetinic Acid-Mediated Polymeric Drug Delivery Targeting the Acidic Microenvironment of Hepatocellular Carcinoma. Pharm Res. 2015 Oct;32(10):3376-90. doi: 10.1007/s11095-015-1714-2. Epub 2015 Jul 7. PubMed PMID: 26148773.

11: Darvishi B, Manoochehri S, Esfandyari-Manesh M, Samadi N, Amini M, Atyabi F, Dinarvand R. Enhanced Cellular Cytotoxicity and Antibacterial Activity of 18-β-Glycyrrhetinic Acid by Albumin-conjugated PLGA Nanoparticles. Drug Res (Stuttg). 2015 Dec;65(12):617-23. doi: 10.1055/s-0034-1390487. Epub 2015 Jan 21. PubMed PMID: 25607747.

12: Zhang H, Huang Q, Zhai J, Zhao YN, Zhang LP, Chen YY, Zhang RW, Li Q, Hu XP. Structural basis for 18-β-glycyrrhetinic acid as a novel non-GSH analog glyoxalase I inhibitor. Acta Pharmacol Sin. 2015 Sep;36(9):1145-50. doi: 10.1038/aps.2015.59. Epub 2015 Aug 17. PubMed PMID: 26279158; PubMed Central PMCID: PMC4561975.

13: Tang ZH, Zhang LL, Li T, Lu JH, Ma DL, Leung CH, Chen XP, Jiang HL, Wang YT, Lu JJ. Glycyrrhetinic acid induces cytoprotective autophagy via the inositol-requiring enzyme 1α-c-Jun N-terminal kinase cascade in non-small cell lung cancer cells. Oncotarget. 2015 Dec 22;6(41):43911-26. doi: 10.18632/oncotarget.6084. PubMed PMID: 26549806; PubMed Central PMCID: PMC4791276.

14: Zhou J, Cai W, Jin M, Xu J, Wang Y, Xiao Y, Hao L, Wang B, Zhang Y, Han J, Huang R. 18β-glycyrrhetinic acid suppresses experimental autoimmune encephalomyelitis through inhibition of microglia activation and promotion of remyelination. Sci Rep. 2015 Sep 2;5:13713. doi: 10.1038/srep13713. PubMed PMID: 26329786; PubMed Central PMCID: PMC4557075.

15: Du H, Liu M, Yang X, Zhai G. The role of glycyrrhetinic acid modification on preparation and evaluation of quercetin-loaded chitosan-based self-aggregates. J Colloid Interface Sci. 2015 Dec 15;460:87-96. doi: 10.1016/j.jcis.2015.08.049. Epub 2015 Aug 24. PubMed PMID: 26319324.